molecular formula C18H19NO3 B267161 N-[2-(allyloxy)phenyl]-3-ethoxybenzamide

N-[2-(allyloxy)phenyl]-3-ethoxybenzamide

Katalognummer B267161
Molekulargewicht: 297.3 g/mol
InChI-Schlüssel: VAIYAEIXHLYITI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[2-(allyloxy)phenyl]-3-ethoxybenzamide, also known as A-438079, is a chemical compound that belongs to the class of benzamides. It is a potent and selective antagonist of the P2X7 receptor, which is involved in various physiological and pathological processes. The P2X7 receptor is a ligand-gated ion channel that is activated by extracellular ATP and plays a crucial role in inflammation, pain, and immune responses. A-438079 has been extensively studied for its potential therapeutic applications in various diseases, including chronic pain, neuroinflammation, and cancer.

Wirkmechanismus

N-[2-(allyloxy)phenyl]-3-ethoxybenzamide acts as a selective antagonist of the P2X7 receptor by binding to the allosteric site of the receptor and preventing its activation by extracellular ATP. The P2X7 receptor is a cation channel that is permeable to Ca2+ and Na+, and its activation leads to the release of pro-inflammatory cytokines and the formation of pores in the cell membrane. N-[2-(allyloxy)phenyl]-3-ethoxybenzamide blocks the downstream signaling pathways of the P2X7 receptor and reduces the inflammatory and nociceptive responses.
Biochemical and Physiological Effects
N-[2-(allyloxy)phenyl]-3-ethoxybenzamide has been shown to have various biochemical and physiological effects in different systems. In the central nervous system, N-[2-(allyloxy)phenyl]-3-ethoxybenzamide reduces the activation of microglia and astrocytes, which are involved in neuroinflammation and neuropathic pain. In the immune system, N-[2-(allyloxy)phenyl]-3-ethoxybenzamide inhibits the release of pro-inflammatory cytokines and reduces the activation of macrophages and T cells. In cancer cells, N-[2-(allyloxy)phenyl]-3-ethoxybenzamide inhibits the growth and metastasis of various cancer cell lines by inducing apoptosis and reducing angiogenesis.

Vorteile Und Einschränkungen Für Laborexperimente

N-[2-(allyloxy)phenyl]-3-ethoxybenzamide has several advantages as a pharmacological tool for studying the P2X7 receptor and its role in various physiological and pathological processes. It is a potent and selective antagonist of the P2X7 receptor, which allows for specific targeting of the receptor without affecting other P2X receptors. N-[2-(allyloxy)phenyl]-3-ethoxybenzamide has also been shown to have good pharmacokinetic properties and can be administered orally or intraperitoneally in animal models. However, there are some limitations to the use of N-[2-(allyloxy)phenyl]-3-ethoxybenzamide in lab experiments. It has been reported to have some off-target effects on other ion channels and receptors, which may affect the interpretation of the results. In addition, the high potency of N-[2-(allyloxy)phenyl]-3-ethoxybenzamide may lead to non-specific effects at high concentrations, which should be carefully controlled in experiments.

Zukünftige Richtungen

N-[2-(allyloxy)phenyl]-3-ethoxybenzamide has shown promising results in various preclinical studies and has potential therapeutic applications in various diseases. However, there are still several areas that need further investigation to fully understand its mechanism of action and optimize its therapeutic efficacy. Some of the future directions for research on N-[2-(allyloxy)phenyl]-3-ethoxybenzamide include:
1. Development of more selective and potent P2X7 receptor antagonists with improved pharmacokinetic properties and reduced off-target effects.
2. Investigation of the role of P2X7 receptor in various diseases, such as chronic pain, neuroinflammation, and cancer, and the potential therapeutic applications of P2X7 receptor antagonists.
3. Elucidation of the downstream signaling pathways of the P2X7 receptor and the molecular mechanisms underlying its effects on inflammation, pain, and immune responses.
4. Evaluation of the safety and efficacy of P2X7 receptor antagonists in clinical trials for various diseases.
Conclusion
In summary, N-[2-(allyloxy)phenyl]-3-ethoxybenzamide is a potent and selective antagonist of the P2X7 receptor that has been extensively studied for its potential therapeutic applications in various diseases. It acts by blocking the downstream signaling pathways of the P2X7 receptor and reducing the inflammatory and nociceptive responses. N-[2-(allyloxy)phenyl]-3-ethoxybenzamide has several advantages as a pharmacological tool for studying the P2X7 receptor, but also has some limitations that need to be carefully controlled in experiments. Further research is needed to fully understand the mechanism of action and therapeutic potential of N-[2-(allyloxy)phenyl]-3-ethoxybenzamide and other P2X7 receptor antagonists.

Synthesemethoden

The synthesis of N-[2-(allyloxy)phenyl]-3-ethoxybenzamide involves the reaction of 3-ethoxybenzoic acid with thionyl chloride to form the corresponding acid chloride, which is then reacted with 2-allyloxyaniline to form the amide product. The amide product is then purified by column chromatography to obtain the final compound with high purity and yield.

Wissenschaftliche Forschungsanwendungen

N-[2-(allyloxy)phenyl]-3-ethoxybenzamide has been widely used as a pharmacological tool to study the P2X7 receptor and its role in various physiological and pathological processes. It has been shown to inhibit the release of pro-inflammatory cytokines, such as IL-1β and TNF-α, and reduce the activation of microglia and astrocytes in the central nervous system. N-[2-(allyloxy)phenyl]-3-ethoxybenzamide has also been shown to attenuate nociceptive responses in animal models of chronic pain and neuropathic pain. In addition, N-[2-(allyloxy)phenyl]-3-ethoxybenzamide has been investigated for its potential anticancer effects by inhibiting the growth and metastasis of various cancer cell lines.

Eigenschaften

Produktname

N-[2-(allyloxy)phenyl]-3-ethoxybenzamide

Molekularformel

C18H19NO3

Molekulargewicht

297.3 g/mol

IUPAC-Name

3-ethoxy-N-(2-prop-2-enoxyphenyl)benzamide

InChI

InChI=1S/C18H19NO3/c1-3-12-22-17-11-6-5-10-16(17)19-18(20)14-8-7-9-15(13-14)21-4-2/h3,5-11,13H,1,4,12H2,2H3,(H,19,20)

InChI-Schlüssel

VAIYAEIXHLYITI-UHFFFAOYSA-N

SMILES

CCOC1=CC=CC(=C1)C(=O)NC2=CC=CC=C2OCC=C

Kanonische SMILES

CCOC1=CC=CC(=C1)C(=O)NC2=CC=CC=C2OCC=C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.